![molecular formula C9H12N2O4 B15277286 5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15277286.png)
5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is a heterocyclic compound that features a unique fusion of pyrazole and oxazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid typically involves multicomponent reactions and cyclization reactions. One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of suitable catalysts . Another approach involves the cyclization of α,β-unsaturated imines with acetylenedicarboxylates .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow the principles of green chemistry to minimize environmental impact. These methods often employ catalytic processes and solvent-free conditions to enhance yield and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazoles: Similar in structure but differ in the position of the nitrogen and oxygen atoms.
Isoxazoles: Contain an oxygen and nitrogen atom in a five-membered ring but have different chemical properties.
Thiazoles: Similar heterocyclic compounds with sulfur instead of oxygen.
Uniqueness
5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12N2O4 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-5-methyl-6,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-9(5-12)2-3-11-7(15-9)4-6(10-11)8(13)14/h4,12H,2-3,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
TWQFLXYOJOJHAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN2C(=CC(=N2)C(=O)O)O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


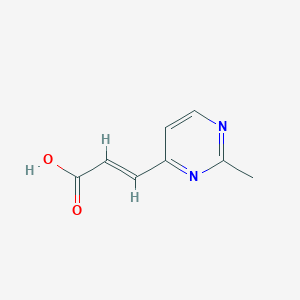

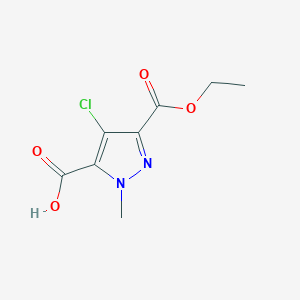
![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B15277228.png)
![1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15277236.png)
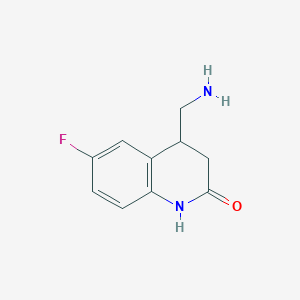
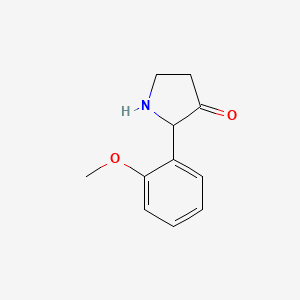

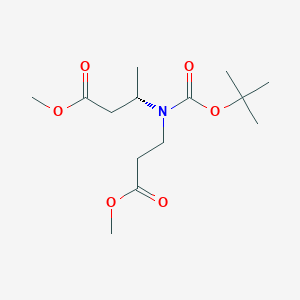

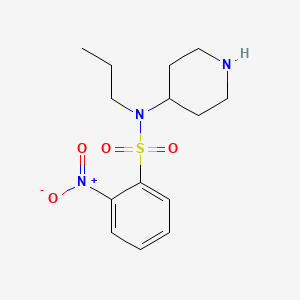
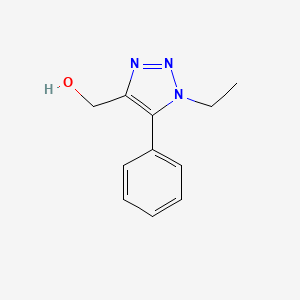
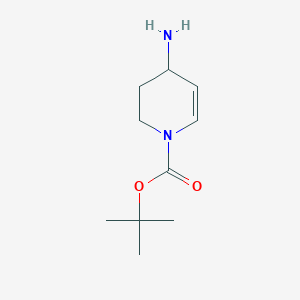
![4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15277292.png)
